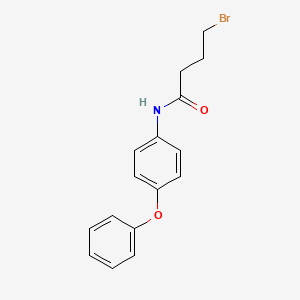
Sulfo-Cyanine3NHSEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used for labeling proteins and peptides in purely aqueous solutions. This compound is particularly useful for proteins with low solubility and those prone to denaturation. It is a sulfonated, hydrophilic, and water-soluble dye, making it ideal for various biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine3 NHS ester is synthesized by reacting Cyanine3 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine3 NHS ester involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cyanine3 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and peptides .
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in an aqueous buffer with a pH range of 7.2 to 9.0. .
Major Products
The major product of the reaction between Sulfo-Cyanine3 NHS ester and primary amines is a labeled protein or peptide with a stable amide bond .
Applications De Recherche Scientifique
Chemistry
Sulfo-Cyanine3 NHS ester is used in various chemical applications, including the development of fluorescent probes and sensors.
Biology
In biological research, Sulfo-Cyanine3 NHS ester is used for labeling proteins, peptides, and nucleic acids. It is particularly useful in techniques like fluorescence microscopy, flow cytometry, and Western blotting .
Medicine
In medical research, this compound is used for imaging and diagnostic applications. It helps in visualizing cellular and molecular processes in real-time, aiding in the study of diseases and the development of new therapies .
Industry
Sulfo-Cyanine3 NHS ester is also used in the development of diagnostic kits and assays. Its stability and water solubility make it ideal for industrial applications .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy3 NHS ester: A non-sulfonated version of Sulfo-Cyanine3 NHS ester, used for similar applications but with different solubility properties
Alexa Fluor 546: Another fluorescent dye used for labeling proteins and nucleic acids, known for its high photostability.
DyLight 549: A dye similar to Cy3, used in various fluorescence-based applications.
Uniqueness
Sulfo-Cyanine3 NHS ester is unique due to its water solubility and ability to label proteins and peptides in purely aqueous solutions. This property makes it particularly useful for labeling proteins with low solubility and those prone to denaturation .
Propriétés
Formule moléculaire |
C34H38KN3O10S2 |
|---|---|
Poids moléculaire |
751.9 g/mol |
Nom IUPAC |
potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |
Clé InChI |
ZNWGQSGULWNMHO-UHFFFAOYSA-M |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
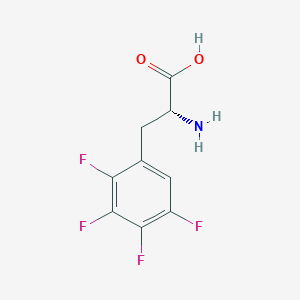
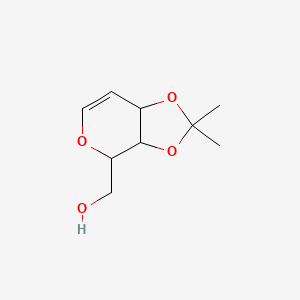
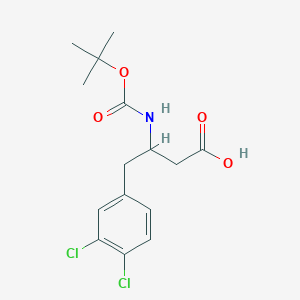

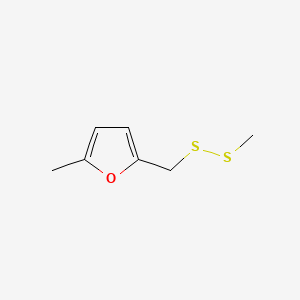
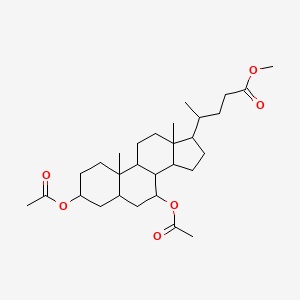
![1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid](/img/structure/B12279115.png)
![3-Phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B12279123.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)


![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)
